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Compound of Interest

Compound Name: Onilcamotide

Cat. No.: B15361962

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct immunotherapeutic agents for
prostate cancer: Onilcamotide and PROSTVAC. While both aimed to harness the patient's
immune system to combat prostate cancer, their underlying mechanisms, clinical development
paths, and ultimate outcomes have been markedly different. This document synthesizes
available experimental data to offer an objective comparison for research and development
professionals.

At a Glance: Key Differences
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PROSTVAC (Rilimogene

Feature Onilcamotide (RV001) . .
Galvacirepvec/Glafolivec)
) RhoC (Ras homolog gene PSA (Prostate-Specific
Target Antigen . )
family, member C) Antigen)
Therapeutic Approach Peptide Vaccine Viral Vector-Based Vaccine

Mechanism of Action

Stimulates a T-cell response
against RhoC-expressing
cancer cells, primarily targeting

metastatic potential.

Induces a T-cell response
against PSA-expressing
prostate cancer cells using a
prime-boost strategy with
poxvirus vectors encoding PSA
and co-stimulatory molecules
(TRICOM).

Key Clinical Trial

Phase IIb BRaVac
(NCT04114825)

Phase Il (NCT00078585),
Phase IIl PROSPECT
(NCT01322490)

Clinical Outcome

Failed to meet primary
endpoint of preventing disease

progression.

Showed promising overall
survival benefit in Phase I, but
failed to meet the primary
endpoint of overall survival in

the larger Phase Il trial.

Development Status

Development halted after

Phase llb failure.

Further development as a
monotherapy is unlikely; being
explored in combination

therapies.

Mechanism of Action
Onilcamotide: Targeting Metastatic Spread

Onilcamotide is a peptide vaccine designed to induce an immune response against RhoC, a

protein overexpressed in metastatic cancer cells and associated with their migratory and

invasive capabilities. The proposed mechanism involves the subcutaneous injection of the

Onilcamotide peptide, which is then taken up by antigen-presenting cells (APCs), such as

dendritic cells. These APCs process the peptide and present it to T-cells, initiating an adaptive
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immune response specifically targeting RhoC-expressing cancer cells, with the aim of
eliminating cells with metastatic potential.[1] Preclinical data suggested that Onilcamotide's
activity is predominantly driven by CD4+ T-cells, which require antigen presentation via MHC-II

receptors.[2]
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Onilcamotide's proposed mechanism of action.

PROSTVAC: A Viral Vector Approach to PSA

PROSTVAC is a more complex immunotherapy utilizing a heterologous prime-boost strategy
with two different poxvirus vectors. The "prime" dose uses a recombinant vaccinia virus, and
subsequent "boost" doses employ a recombinant fowlpox virus. Both viral vectors are
engineered to express the tumor-associated antigen, prostate-specific antigen (PSA), along
with a triad of co-stimulatory molecules known as TRICOM (B7.1, ICAM-1, and LFA-3).

The injection of these vectors is intended to mimic a viral infection, triggering a robust immune
response. The co-expression of PSA and TRICOM on the viral vectors is designed to enhance
the activation of T-cells specifically targeting PSA-expressing prostate cancer cells. This leads
to the destruction of tumor cells and the release of additional tumor-associated antigens, a
phenomenon known as "antigen spreading,” which can broaden the anti-tumor immune

response.
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PROSTVAC's proposed mechanism of action.

Clinical Trial Data
Onilcamotide: Phase lIb BRaVac Trial

The BRaVac trial was a randomized, double-blind, placebo-controlled Phase Ilb study designed
to evaluate the efficacy of Onilcamotide in patients with biochemical recurrence of prostate
cancer following curative-intent therapy.[1][3] The primary endpoint was the prevention of
disease progression, defined as a doubling of PSA levels, clinical recurrence, or death.[3][4]

Unfortunately, the trial failed to meet its primary endpoint, showing no statistically significant
difference between the Onilcamotide and placebo arms in preventing disease progression.[1]
[3][4] While the treatment was reported to be safe and well-tolerated with no unexpected
adverse events, the lack of efficacy led to the discontinuation of its development.[3][4]

Table 1: Onilcamotide Phase IIb BRaVac Trial (NCT04114825) - Key Efficacy and Safety
Outcomes

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b15361962?utm_src=pdf-body-img
https://www.benchchem.com/product/b15361962?utm_src=pdf-body
https://www.benchchem.com/product/b15361962?utm_src=pdf-body
https://www.onclive.com/view/onilcamotide-fails-to-reduce-risk-of-progression-in-prostate-cancer-with-biochemical-recurrence
https://www.targetedonc.com/view/rv001-does-not-prevent-disease-progression-in-prostate-cancer
https://www.targetedonc.com/view/rv001-does-not-prevent-disease-progression-in-prostate-cancer
https://www.biospace.com/rhovac-s-phase-iib-study-in-prostate-cancer-bravac-failed-to-meet-its-primary-endpoint
https://www.benchchem.com/product/b15361962?utm_src=pdf-body
https://www.onclive.com/view/onilcamotide-fails-to-reduce-risk-of-progression-in-prostate-cancer-with-biochemical-recurrence
https://www.targetedonc.com/view/rv001-does-not-prevent-disease-progression-in-prostate-cancer
https://www.biospace.com/rhovac-s-phase-iib-study-in-prostate-cancer-bravac-failed-to-meet-its-primary-endpoint
https://www.targetedonc.com/view/rv001-does-not-prevent-disease-progression-in-prostate-cancer
https://www.biospace.com/rhovac-s-phase-iib-study-in-prostate-cancer-bravac-failed-to-meet-its-primary-endpoint
https://www.benchchem.com/product/b15361962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15361962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative
- Check Availability & Pricing

Endpoint Onilcamotide Placebo Outcome

Primary Efficacy
Endpoint

. . Failed to show
Prevention of Disease

) Not Reported Not Reported superiority over
Progression
placebo[1][3][4]
Safety
No unexpected
Adverse Events Not specified Not specified adverse events

reported[3][4]

PROSTVAC: From Phase Il Promise to Phase lll
Disappointment

PROSTVAC's clinical journey has been more extensive, with initial promising results from a
Phase Il trial that were not replicated in a larger Phase Il study.

Phase Il Trial (NCT00078585)

A randomized, controlled Phase Il trial in men with minimally symptomatic, metastatic
castration-resistant prostate cancer (NCRPC) showed a significant improvement in overall
survival (OS) for patients treated with PROSTVAC compared to placebo.[5]

Table 2: PROSTVAC Phase Il Trial - Key Efficacy Outcomes

. PROSTVAC Hazard Ratio
Endpoint Placebo (n=40) p-value
(n=82) (95% CiI)

Median Overall

) 25.1 months 16.6 months 0.56 (0.37 - 0.85) 0.0061][5]
Survival
Progression-Free 0.884 (0.568 -

) 3.8 months 3.7 months 0.60[5]
Survival 1.375)
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Phase Il PROSPECT Trial (NCT01322490)

The pivotal Phase IIl PROSPECT trial was a large, international, randomized, double-blind,
placebo-controlled study in a similar patient population of asymptomatic or minimally
symptomatic mCRPC.[6][7] The trial had three arms: PROSTVAC alone, PROSTVAC with GM-
CSF, and a placebo control.[6][7]

Despite the promising Phase Il results, the PROSPECT trial was stopped for futility at a
planned interim analysis as it failed to demonstrate a statistically significant improvement in the
primary endpoint of overall survival for either of the PROSTVAC arms compared to placebo.[6]
[81[9][10]

Table 3: PROSTVAC Phase Ill PROSPECT Trial - Key Efficacy and Safety Outcomes

PROSTVAC + GM-

. PROSTVAC (Arm V, Placebo (Arm P,
Endpoint CSF (Arm VG,
n=432) n=433)
n=432)
Primary Efficacy
Endpoint
Median Overall
) 34.4 months 33.2 months 34.3 months
Survival
Hazard Ratio vs.
1.01 (0.84 - 1.20) 1.02 (0.86 - 1.22)
Placebo (95% CI)
p-value vs. Placebo 0.47[8][9] 0.59[8][9]
Safety
Injection site reactions  Injection site reactions o )
Most Common _ _ Injection site
(62-72%), Fatigue (62-72%), Fatigue ) )
Adverse Events reactions, Fatigue
(21-24%)[6][9][10] (21-24%)[6][9][10]
Serious Treatment-
<1%[6][9] <1%[6][9] <1%[6][9]

Related Events

Experimental Protocols
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Onilcamotide BRaVac Trial Workflow

The BRaVac trial followed a structured protocol for patient enrollment, treatment, and follow-up.

Screening
(Biochemical recurrence after
curative intent therapy)

l

Randomization (1:1)

Subcutaneous Injection

Treatment Arm: Placebo Arm:
Onilcamotide (RV001) N
s Subcutaneous Injections

Y

Dosing Schedule: <
- Priming: 6 injections every 2 weeks Follow-up
- Maintenance: 5 injections every 4 weeks (Monitoring for disease progression)
- Booster: 1 injection at 6 months post-maintenance

Primary Endpoint Analysis:
Time to PSA progression, clinical
recurrence, or death

Click to download full resolution via product page

Experimental workflow of the Onilcamotide BRaVac trial.

PROSTVAC PROSPECT Trial Workflow

The PROSPECT trial employed a three-arm design with a specific prime-boost vaccination
schedule.
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Screening
(Asymptomatic/minimally symptomatic mCRPC)

l

Randomization (1:1:1)

Arm V. Arm VG:
PROSTVAC + Placebo GM-CSF PROSTVAC + GM-CSF

Vaccination Schedule:
- Prime (Week 1): PROSTVAC-V or Placebo Long-term Follow-up

- Boosts (Weeks 3, 5, 9, 13, 17, 21): (Monitoring for overall survival)
PROSTVAC-F or Placebo

Primary Endpoint Analysis:
Overall Survival

Click to download full resolution via product page
Experimental workflow of the PROSTVAC PROSPECT trial.

Conclusion

The comparison of Onilcamotide and PROSTVAC highlights the challenges and complexities
of developing effective immunotherapies for prostate cancer. Onilcamotide, with its targeted
approach against the metastatic protein RhoC, unfortunately, did not translate into clinical
benefit in its Phase b trial. PROSTVAC, a more complex viral vector-based vaccine, showed
initial promise in a Phase Il study, generating excitement in the field. However, these
encouraging results were not confirmed in a large, well-powered Phase llI trial.

For researchers and drug developers, the divergent outcomes of these two agents underscore
several key considerations. The choice of antigen, the vaccine platform, the patient population,
and the design of clinical trials are all critical factors that can influence the success or failure of
an immunotherapeutic strategy. While neither Onilcamotide nor PROSTVAC has emerged as
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a standalone treatment for prostate cancer, the data from their clinical evaluations provide
valuable insights that can inform the design of future immunotherapies, potentially in
combination with other treatment modalities, to improve outcomes for patients with this
disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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